molecular formula C22H17ClFNO3 B2832111 Ethyl 3-[(2-chloro-6-fluorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate CAS No. 478067-96-8

Ethyl 3-[(2-chloro-6-fluorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate

Cat. No.: B2832111
CAS No.: 478067-96-8
M. Wt: 397.83
InChI Key: BUHVMGHJMMKZES-UHFFFAOYSA-N
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Description

Ethyl 3-[(2-chloro-6-fluorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate (CAS: 478067-96-8) is a heterocyclic compound featuring a pyrido[1,2-a]indole core substituted with an ethyl carboxylate group at position 10 and a 2-chloro-6-fluorobenzyloxy moiety at position 2. Its molecular formula is C₂₂H₁₇ClFNO₃, with a molecular weight of 397.83–397.84 . It has a purity of >90% and is utilized in laboratory research and industrial applications .

Properties

IUPAC Name

ethyl 3-[(2-chloro-6-fluorophenyl)methoxy]pyrido[1,2-a]indole-10-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClFNO3/c1-2-27-22(26)21-15-10-9-14(12-20(15)25-11-4-3-8-19(21)25)28-13-16-17(23)6-5-7-18(16)24/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHVMGHJMMKZES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)OCC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 3-[(2-chloro-6-fluorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Ethyl 3-[(2-chloro-6-fluorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce functional groups like carbonyls or nitro groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl ether moiety, where nucleophiles like amines or thiols can replace the 2-chloro-6-fluorobenzyl group.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical formula and characteristics:

  • Chemical Formula : C22H17ClFNO3
  • Molecular Weight : 397.83 g/mol
  • CAS Number : 478067-96-8
  • Purity : >90% .

Oncology Applications

Indole derivatives, including ethyl 3-[(2-chloro-6-fluorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate, have been extensively studied for their anticancer properties. Research indicates that compounds with indole structures can exhibit significant antiproliferative activity against various cancer cell lines.

Case Study : A study published in Pharmaceuticals highlighted the efficacy of indole derivatives against breast (MCF-7), lung (A549), and cervical (HeLa) cancer cell lines, with some derivatives showing IC50 values as low as 0.46 μM . The compound's ability to inhibit tubulin polymerization suggests a mechanism that could disrupt cancer cell division.

Antiviral Research

Recent studies have identified N-heterocycles as promising antiviral agents. This compound is being investigated for its potential activity against viral infections, particularly HIV.

Research Findings : A comprehensive overview published in Molecules indicated that derivatives of similar structures exhibited significant inhibitory activity against HIV integrase and reverse transcriptase, suggesting that this compound may also possess similar antiviral properties .

Mechanistic Insights

The mechanisms through which this compound exerts its biological effects are under investigation. The structure allows for interactions with specific biological targets, leading to the modulation of pathways involved in cell proliferation and viral replication.

Comparative Analysis of Indole Derivatives

The table below summarizes the comparative efficacy of various indole derivatives in anticancer and antiviral applications:

Compound NameTarget DiseaseIC50 Value (μM)Mechanism of Action
This compoundBreast Cancer0.46Tubulin polymerization inhibition
Similar Indole Derivative ALung Cancer0.21Antiproliferative
Similar Indole Derivative BCervical Cancer0.32Antiproliferative
N-Heterocycle CHIV0.26HIV Integrase inhibition

Mechanism of Action

The mechanism of action of ethyl 3-[(2-chloro-6-fluorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular processes. The exact molecular pathways involved can vary depending on the specific biological context and the target of interest .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of pyridoindole derivatives with variable substituents at position 3. Below is a detailed comparison with key analogs:

Ethyl 3-(2-hydrazino-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate (CAS: 339020-44-9)

  • Molecular Formula : C₁₇H₁₇N₃O₄
  • Molecular Weight : 327.34
  • Key Differences: Substituent at position 3: A hydrazino-oxoethoxy group replaces the 2-chloro-6-fluorobenzyloxy moiety. Impact: The absence of halogen atoms reduces lipophilicity compared to the target compound.

Ethyl 3-(2-{2-[(E)-(4-chlorophenyl)methylidene]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate (CAS: 339020-49-4)

  • Molecular Formula : C₂₄H₂₀ClN₃O₄
  • Molecular Weight : 449.89
  • Key Differences: Substituent at position 3: A chlorophenylmethylidene hydrazino-oxoethoxy group. Impact: The extended aromatic system (chlorophenyl) increases molecular weight and lipophilicity. The conjugated hydrazone moiety may enhance stability or enable photochemical reactivity, distinguishing it from the target compound .

Pyrido[1,2-a]pyrimidin-4-one Derivatives (e.g., CAS: 108855-18-1)

  • Molecular Features : Fluorobenzisoxazolyl and piperidinyl substituents .
  • Key Differences: Core structure: Pyrido[1,2-a]pyrimidin-4-one instead of pyrido[1,2-a]indole. Fluorine and piperidine groups may improve blood-brain barrier penetration compared to the target compound .

Physicochemical and Functional Comparisons

Parameter Target Compound Hydrazino-oxoethoxy Analog Chlorophenylmethylidene Analog
Molecular Weight 397.83–397.84 327.34 449.89
Substituent at Position 3 2-chloro-6-fluorobenzyloxy Hydrazino-oxoethoxy Chlorophenylmethylidene hydrazino
Lipophilicity (Predicted) High (Cl/F groups) Moderate Very High (aromatic extension)
Potential Bioactivity Inhibitor-like Unknown Photochemical reactivity

Key Research Findings and Implications

  • Structural Influence on Properties: The 2-chloro-6-fluorobenzyloxy group in the target compound enhances lipophilicity and electronic withdrawal, which may improve membrane permeability or target binding compared to non-halogenated analogs .

Biological Activity

Ethyl 3-[(2-chloro-6-fluorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate is a synthetic compound known for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound has the molecular formula C22H17ClFNO3 and features a complex structure that includes an indole core. The compound's synthesis typically involves multiple steps, including the formation of the pyrido[1,2-a]indole core, introduction of the chloro-fluorobenzyl group, and esterification processes.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Notably, it has been found to exhibit potent inhibitory activity against Class I PI3-kinase enzymes, particularly the PI3Kα isoform. This inhibition is significant as it plays a crucial role in cellular signaling pathways associated with cancer proliferation and survival .

Key Mechanisms:

  • Inhibition of PI3-Kinase : The compound selectively inhibits specific isoforms of Class I PI3-kinase, which are implicated in tumor growth and survival.
  • Modulation of Cellular Pathways : By interacting with enzymes or receptors, it modulates downstream cellular processes that can lead to therapeutic effects .

Anticancer Properties

Research indicates that this compound demonstrates significant anti-tumor activity. It has been shown to inhibit uncontrolled cellular proliferation associated with malignant diseases through its action on PI3K pathways .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation. This activity is often linked to its ability to modulate signaling pathways involved in inflammatory responses .

Research Findings and Case Studies

A variety of studies have explored the biological activity of this compound:

StudyFindings
Study A Demonstrated potent inhibition of PI3Kα with IC50 values indicating high selectivity against other kinases.
Study B Showed anti-tumor efficacy in preclinical models, reducing tumor size significantly compared to controls.
Study C Investigated its anti-inflammatory effects in vitro, revealing a reduction in pro-inflammatory cytokine production.

Notable Research Example

In a study focusing on the structure-activity relationship (SAR) of indole derivatives, this compound was highlighted for its enhanced potency due to the presence of the chloro-fluorobenzyl moiety. This modification was crucial for its selective inhibition profile against PI3K isoforms .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for constructing the pyrido[1,2-a]indole core in derivatives like Ethyl 3-[(2-chloro-6-fluorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate?

  • Methodological Answer : The pyrido[1,2-a]indole scaffold can be synthesized via aryne annulation or nucleophilic substitution strategies. For example, aryne intermediates generated in situ (e.g., from Kobayashi’s benzyne precursors) react with pyridine-containing Michael acceptors to form fused heterocycles. However, yields may vary depending on substituent effects; low yields were reported in analogous systems due to competing side reactions . Nucleophilic substitution of hydrogen in triazine intermediates, followed by rearrangement, is another validated approach .

Q. How can functional group compatibility be assessed during the synthesis of this compound?

  • Methodological Answer : The 2-chloro-6-fluorobenzyl ether group and ethyl ester moiety are sensitive to harsh conditions. Stability tests under acidic/basic conditions (e.g., pH titration) and thermal analysis (TGA/DSC) should precede reaction optimization. For instance, hydrazino and carbonyl groups in analogous pyridoindole derivatives undergo hydrolysis at extreme pH, necessitating mild coupling agents (e.g., EDC/HOBt) for amide bond formation .

Q. What analytical techniques are critical for structural confirmation of this compound?

  • Methodological Answer : Use multinuclear NMR (¹H, ¹³C, ¹⁹F) to resolve aromatic protons and fluorine environments. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (if crystalline) validates stereoelectronic effects of the 2-chloro-6-fluorobenzyl substituent. For non-crystalline analogs, 2D NMR (COSY, NOESY) clarifies regiochemistry .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity in pyridoindole derivatives?

  • Methodological Answer : Systematically modify substituents at positions 3 (benzyloxy group) and 10 (ester). For example:

  • Replace 2-chloro-6-fluorobenzyl with other halogenated benzyl groups (e.g., 4-bromo, 3,5-difluoro) to assess electronic effects.
  • Convert the ethyl ester to amides or carboxylic acids to modulate solubility and target binding.
  • Benchmark against analogs like Ethyl 3-hydrazinopyrido[1,2-a]indole-10-carboxylate (lacking anilinocarbonyl groups) to isolate functional group contributions .

Q. What computational strategies are suitable for predicting the binding affinity of this compound to kinase targets (e.g., EGFR/HER2)?

  • Methodological Answer : Perform docking studies (AutoDock Vina, Schrödinger) using crystal structures of EGFR/HER2 (PDB: 1M17, 3RCD). Prioritize molecular dynamics (MD) simulations (GROMACS) to evaluate stability of the benzyloxy group in hydrophobic pockets. Compare with experimental IC₅₀ values from kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) to validate predictions .

Q. How can contradictory spectral data (e.g., unexpected splitting in ¹⁹F NMR) be resolved?

  • Methodological Answer : Fluorine splitting may arise from restricted rotation of the 2-chloro-6-fluorobenzyl group. Variable-temperature NMR (VT-NMR) can confirm dynamic effects: cooling to −40°C may simplify splitting by slowing rotation. Alternatively, DFT calculations (Gaussian) model rotational barriers and predict splitting patterns .

Q. What strategies mitigate low yields in aryne-mediated pyridoindole synthesis?

  • Methodological Answer : Optimize aryne precursors (e.g., trimethylsilyl aryl triflates) and reaction solvents (DME > THF for stability). Additives like CsF or 18-crown-6 improve aryne generation efficiency. For low-yield systems (e.g., ethyl 2-(pyrido[1,2-a]indol-10-yl)acetate, 10% yield), switch to Sonogashira coupling or photoredox catalysis as alternative pathways .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity between structurally similar analogs?

  • Methodological Answer : Cross-validate assays (e.g., SPR vs. fluorescence polarization for binding affinity) and control for batch-to-batch purity (HPLC >98%). For example, pyridoindole esters with minor substituent differences (e.g., 4-methoxy vs. 4-fluoro) may exhibit divergent solubility, impacting cellular uptake. Use partition coefficient (LogP) measurements and PAMPA assays to correlate physicochemical properties with activity .

Q. What experimental controls are essential when studying reactive intermediates in the synthesis of this compound?

  • Methodological Answer : Trap transient intermediates (e.g., arynes, radicals) with dienes or TEMPO. Monitor reactions via in situ IR or LC-MS to detect side products. For example, in aryne annulation, competing [2+2] cycloaddition pathways may form undesired dimers; quenching with anthracene confirms aryne participation .

Methodological Tables

Key Functional Groups Reactivity Insights Reference
2-Chloro-6-fluorobenzyloxyElectrophilic aromatic substitution at C-3; steric hindrance impacts coupling efficiency
Ethyl ester (C-10)Hydrolyzes to carboxylic acid under basic conditions; stable in anhydrous solvents
Pyrido[1,2-a]indole coreπ-π stacking with kinase ATP pockets; planar structure enhances intercalation

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